molecular formula C22H18N8O2S B10934243 N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10934243
M. Wt: 458.5 g/mol
InChI Key: WQZIOZFCFJCOTR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound that features a pyrazole and thiadiazole moiety

Preparation Methods

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents include hydrazine, benzyl bromide, and nitrobenzaldehyde. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and nitro positions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its potential medicinal applications. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine stands out due to its unique combination of pyrazole and thiadiazole moieties. Similar compounds include:

Properties

Molecular Formula

C22H18N8O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C22H18N8O2S/c31-30(32)19-12-23-29(15-19)14-17-6-8-18(9-7-17)21-25-26-22(33-21)24-20-10-11-28(27-20)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2,(H,24,26,27)

InChI Key

WQZIOZFCFJCOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)C4=CC=C(C=C4)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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